molecular formula C10H6N4O2S B2478646 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one CAS No. 1987262-92-9

5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one

Cat. No.: B2478646
CAS No.: 1987262-92-9
M. Wt: 246.24
InChI Key: HJHCYOLVBALYMD-UHFFFAOYSA-N
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Description

5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one (CAS 1987262-92-9) is a high-purity chemical compound offered for research and development purposes. This hybrid molecule features a 1,2,4-oxadiazole core linked to a dihydropyrimidin-4-one ring, a structure of significant interest in medicinal chemistry. The incorporation of the thiophene and 1,2,4-oxadiazole motifs is particularly noteworthy, as these scaffolds are established pharmacophores present in a wide range of therapeutic agents . The 1,2,4-oxadiazole ring is a privileged structure in drug discovery due to its favorable properties and is known to exhibit diverse pharmacological activities, including anticancer potential . Compounds containing the 1,2,4-oxadiazole nucleus have been investigated as inhibitors of key biological targets involved in cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . Similarly, thiophene-based derivatives have demonstrated promising cytotoxicity against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549), by inducing cell cycle arrest and apoptosis . This compound serves as a valuable building block for researchers exploring new anticancer agents and investigating the mechanisms of action of heterocyclic hybrids. It is strictly for use in laboratory research. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2S/c15-9-6(4-11-5-12-9)10-13-8(14-16-10)7-2-1-3-17-7/h1-5H,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHCYOLVBALYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C3=CN=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of 3,4-dihydropyrimidin-2(1H)-ones, including the compound , exhibit promising anti-inflammatory activities. A study evaluated several synthesized compounds against pro-inflammatory cytokines such as TNF-α and IL-6. Among these, specific compounds demonstrated significant inhibitory effects (68%-92% inhibition at 10 μM) on these cytokines, highlighting their potential as anti-inflammatory agents .

Antimicrobial Activity

The compound has also been screened for antimicrobial properties. Compounds derived from the 3,4-dihydropyrimidinone scaffold showed notable antibacterial and antifungal activities with minimum inhibitory concentrations (MIC) ranging from 10 to 30 μg/mL against various pathogenic bacteria and fungi . This suggests potential applications in treating infections caused by resistant strains.

A2B Adenosine Receptor Antagonism

A notable application of this compound is its role as an A2B adenosine receptor antagonist. In a screening study, it was found that the compound exhibited a submicromolar affinity towards the A2B receptor (K_i = 585.5 nM). This property positions it as a candidate for further development in therapeutic areas related to cardiovascular diseases and inflammation .

Synthesis and Structural Insights

The synthesis of 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one typically involves multi-step reactions starting from thiophene derivatives and oxadiazole precursors. The general synthetic route includes:

  • Formation of the Oxadiazole Ring : This is achieved through the reaction of amidoximes with carboxylic acids or their derivatives.
  • Introduction of the Thiophene Component : Thiophene derivatives can be integrated via various methods involving thiophene carboxylic acid derivatives.
  • Final Cyclization : The final structure is formed through cyclization reactions that yield the desired dihydropyrimidinone framework .

Case Study: Anti-inflammatory Activity Evaluation

In a specific evaluation of anti-inflammatory activity, a series of compounds including derivatives of this compound were tested for their ability to inhibit cytokine production in vitro. The results indicated that compounds with thiophene substitutions exhibited enhanced activity compared to those without, suggesting that structural modifications can significantly influence biological efficacy .

Case Study: Antimicrobial Screening

Another study focused on assessing the antimicrobial efficacy of various synthesized derivatives against common pathogens. The findings demonstrated that certain modifications to the dihydropyrimidinone core improved antimicrobial activity significantly, making these compounds candidates for further development as antimicrobial agents .

References Table

StudyFocus AreaKey Findings
Anti-inflammatory activitySignificant inhibition of TNF-α and IL-6
A2B receptor antagonismSubmicromolar affinity towards A2B receptor
Antimicrobial screeningMIC values between 10 to 30 μg/mL

Mechanism of Action

The mechanism of action of 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

  • Core Modifications: Chromone or pyrazolopyrimidine cores () introduce planar aromatic systems, enhancing DNA intercalation or kinase inhibition compared to the partially saturated dihydropyrimidinone.
  • Functional Groups : Thione (C=S) in versus ketone (C=O) in the target compound affects hydrogen-bonding capacity and metabolic stability.

Physicochemical Properties

  • Lipophilicity: The thiophene-oxadiazole motif in the target compound likely confers moderate logP values (~2.5–3.5), comparable to the p-tolyl analog in . Morpholinomethyl-thiophene derivatives () exhibit higher logP due to the morpholine group.
  • Solubility: The dihydropyrimidinone core may improve aqueous solubility compared to fully aromatic analogs (e.g., chromones in ).

Biological Activity

5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential applications in drug development.

Chemical Structure

The compound's structure can be represented as follows:

C11H10N4O2S\text{C}_{11}\text{H}_{10}\text{N}_4\text{O}_2\text{S}

This structure features a thiophene ring and an oxadiazole moiety that contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
5dHeLa0.37
5gHeLa0.73
5kHeLa0.95
SorafenibHeLa7.91

These results indicate that certain derivatives are significantly more potent than the established drug Sorafenib, particularly against HeLa cells .

The mechanism by which these compounds exert their anticancer effects includes the induction of apoptosis and cell cycle arrest. Flow cytometry analysis has shown that these compounds can lead to apoptotic cell death and block the cell cycle at the sub-G1 phase . Additionally, molecular docking studies suggest that these compounds interact with key targets such as VEGFR-2, a receptor involved in tumor angiogenesis .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that similar oxadiazole derivatives possess activity against various bacterial strains. For example, studies have reported effective inhibition of bacterial growth with minimum inhibitory concentrations (MICs) in the low micromolar range .

Case Studies

  • Anticancer Evaluation : A study evaluated the biological activity of synthesized derivatives of 3,4-dihydropyrimidinones against several human cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results showed promising cytotoxicity, particularly for compounds with thiophene substitutions .
  • Antimicrobial Testing : Another study focused on the antimicrobial efficacy of thiophene-based oxadiazoles against Gram-positive and Gram-negative bacteria. The compounds demonstrated significant antibacterial activity, suggesting potential therapeutic uses in treating infections caused by resistant strains .

Q & A

Q. What are the established synthetic routes for 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one, and what solvents/catalysts are typically employed?

Methodological Answer: The synthesis of this compound involves multi-step reactions, often starting with the condensation of thiophene-containing precursors with oxadiazole-forming reagents. Key steps include refluxing in ethanol or acetonitrile with Lewis acid catalysts (e.g., ZnCl₂) to promote cyclization. Solvents like dimethyl sulfoxide (DMSO) or ethanol are preferred for their ability to dissolve polar intermediates. Catalysts such as p-toluenesulfonic acid (p-TSA) may enhance reaction efficiency in one-pot syntheses .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer: Structural confirmation requires a combination of ¹H/¹³C NMR to verify proton and carbon environments, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment (>95% purity is typical for research-grade material). Recrystallization from DMF-EtOH (1:1) mixtures improves crystallinity, aiding in X-ray diffraction studies .

Q. What are the standard protocols for evaluating the compound’s stability under laboratory storage conditions?

Methodological Answer: Stability studies involve storing the compound in inert atmospheres (argon or nitrogen) at controlled temperatures (4°C or -20°C) and monitoring degradation via accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks). HPLC and TLC are used to detect decomposition products. Buffers like ammonium acetate (pH 6.5) may stabilize solutions for assay preparation .

Advanced Research Questions

Q. How can researchers optimize reaction yields using experimental design (e.g., DoE) for scalable synthesis?

Methodological Answer: A split-plot design (as used in agricultural chemistry trials ) can be adapted to optimize variables like temperature, solvent polarity, and catalyst concentration. For example, a central composite design (CCD) with 4–5 factors (e.g., reaction time, molar ratios) identifies critical interactions. Response surface methodology (RSM) then models yield outcomes, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

Methodological Answer: Discrepancies in bioactivity often arise from variations in assay conditions (e.g., cell lines, incubation times). A meta-analysis approach is recommended:

  • Compare IC₅₀ values across studies using standardized protocols (e.g., MTT assays).
  • Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Use molecular docking to assess binding affinity consistency with reported structural analogs .

Q. How can computational methods predict the compound’s pharmacokinetic and environmental fate properties?

Methodological Answer: In silico tools (e.g., SwissADME, EPI Suite) estimate logP (lipophilicity), aqueous solubility, and bioavailability. For environmental impact, predict biodegradation pathways using TEST software (EPA) and bioaccumulation potential via quantitative structure-activity relationships (QSAR). Molecular dynamics simulations model interactions with biological/environmental matrices .

Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Transcriptomics/proteomics : Identify differentially expressed genes/proteins post-treatment.
  • Kinase profiling panels : Screen for inhibition/activation across 100+ kinases.
  • CRISPR-Cas9 knockouts : Validate target specificity in cellular models.
  • Metabolomic profiling : Track changes in metabolic pathways (e.g., LC-MS/MS) .

Q. How do researchers address variability in synthetic yields due to solvent/catalyst interactions?

Methodological Answer: Conduct solvent screening (e.g., DMSO vs. acetonitrile) paired with catalyst optimization (e.g., Lewis acids vs. Brønsted acids). Use kinetic studies (e.g., in situ FTIR) to monitor intermediate formation rates. For example, DMSO may stabilize reactive intermediates but slow cyclization, requiring temperature adjustments .

Q. What methodologies assess the compound’s environmental persistence and ecotoxicological risks?

Methodological Answer: Follow the INCHEMBIOL framework :

  • Abiotic degradation : Hydrolysis/photolysis studies under simulated sunlight (UV-Vis) and varying pH.
  • Biotic degradation : Use soil microcosms or activated sludge to measure half-lives.
  • Ecotoxicology : Acute toxicity assays with Daphnia magna or Vibrio fischeri (Microtox®).

Q. How can structure-activity relationship (SAR) studies guide derivatization for enhanced bioactivity?

Methodological Answer:

  • Synthesize analogs with modifications to the oxadiazole or dihydropyrimidinone moieties.
  • Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent effects with activity.
  • Prioritize derivatives showing >10-fold potency improvements in primary screens for ADMET profiling .

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